

Foundational Research on Birinapant in Hematological Malignancies: A Technical Guide

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Compound of Interest

Compound Name: *Birinapant*

Cat. No.: *B612068*

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Introduction

Birinapant (formerly TL32711) is a second-generation, bivalent small molecule that functions as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). [1][2][3] As a SMAC mimetic, **Birinapant** is designed to antagonize Inhibitor of Apoptosis (IAP) proteins, a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[1][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on **Birinapant** in the context of hematological malignancies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Birinapant selectively targets and induces the degradation of specific IAP proteins, thereby promoting apoptosis in cancer cells. It is a peptidomimetic designed based on the N-terminal amino acids of SMAC/DIABLO (Ala-Val-Pro-Ile).[4]

Target Binding and IAP Degradation

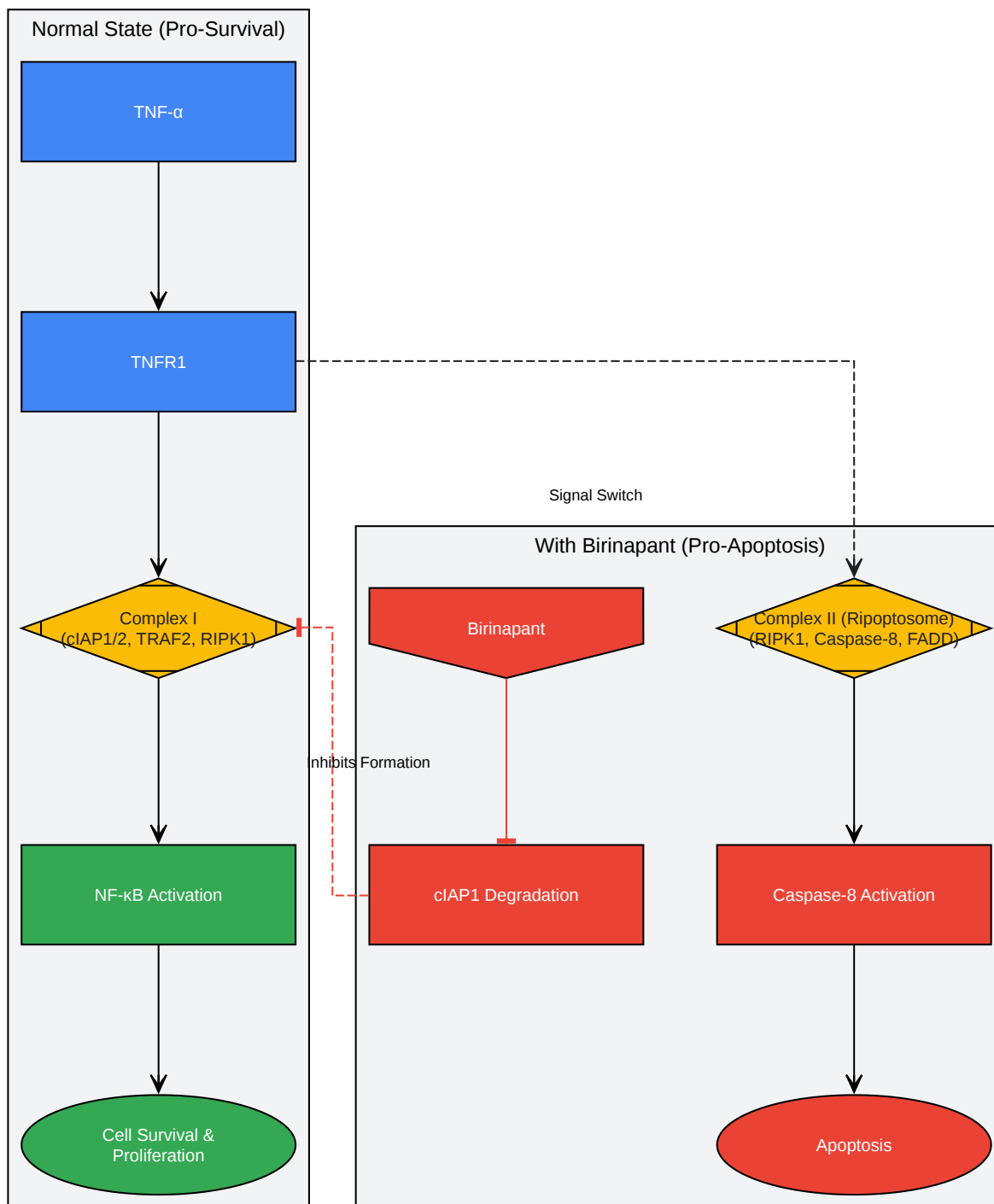
Birinapant binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily cellular IAP1 (cIAP1) and to a lesser extent, cIAP2 and X-linked IAP (XIAP). [1][4][5] The binding of this bivalent molecule to cIAP1 stabilizes the cIAP1 dimer, promoting its auto-ubiquitylation and subsequent proteasomal degradation.[2][3][6] This degradation preferentially targets cIAP1 bound to TNF receptor-associated factor 2 (TRAF2) within the TNF receptor complex.[5][7]

Signaling Pathway Modulation

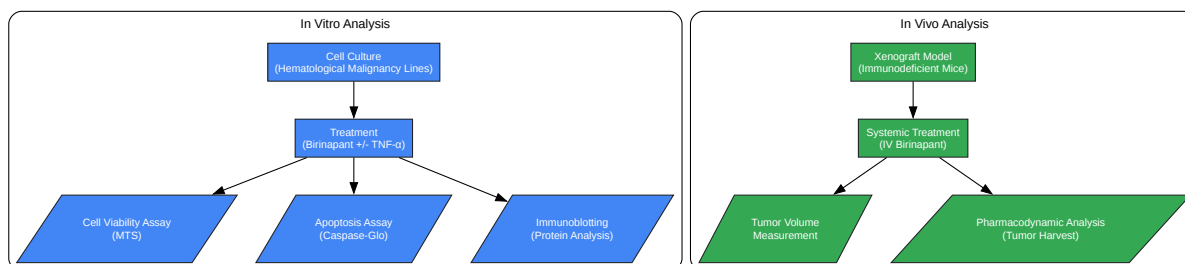
The degradation of cIAPs by **Birinapant** fundamentally alters cellular signaling in two key ways:

- **Inhibition of NF- κ B Survival Pathway:** In the absence of cIAPs, the canonical NF- κ B pro-survival signaling pathway, often activated by TNF- α , is inhibited.[4][5]
- **Promotion of Apoptosis:** The loss of cIAPs leads to the formation of a death-inducing signaling complex (DISC), also known as the "riposome," which includes RIPK1 and Caspase-8.[5] This complex formation leads to the activation of Caspase-8 and the subsequent executioner caspases (e.g., Caspase-3), culminating in apoptosis.[4][5] This process effectively switches the cellular response to TNF- α from pro-survival to pro-apoptotic.[4]

Birinapant's Mechanism of Action



General Workflow for Birinapant Efficacy Assessment



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